Gammacerane

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H52 |

|---|---|

Molecular Weight |

412.7 g/mol |

IUPAC Name |

(4aS,6aR,6aR,6bR,8aS,12aS,14aR,14bS)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene |

InChI |

InChI=1S/C30H52/c1-25(2)15-9-17-27(5)21(25)13-19-29(7)23(27)11-12-24-28(6)18-10-16-26(3,4)22(28)14-20-30(24,29)8/h21-24H,9-20H2,1-8H3/t21-,22-,23+,24+,27-,28-,29+,30+/m0/s1 |

InChI Key |

QDUDLLAGYKHBNK-QPYQYMOUSA-N |

SMILES |

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C |

Origin of Product |

United States |

The Geochemical Odyssey of Gammacerane: A Biomarker's Tale from Precursor to Preservation in Sedimentary Rocks

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Gammacerane, a pentacyclic triterpenoid hydrocarbon found in sedimentary rocks, serves as a powerful molecular fossil, or biomarker, providing invaluable insights into past environmental conditions. Its presence and abundance are key indicators of water column stratification and anoxia, making it a crucial tool in paleoenvironmental reconstructions and petroleum exploration. This technical guide delves into the origins of gammacerane, from its biological precursors to its diagenetic transformation and the specific conditions that favor its preservation in the geological record.

Biological Origins: The Tetrahymanol Connection

The primary biological precursor to gammacerane is tetrahymanol , a pentacyclic triterpenoid alcohol.[1] Tetrahymanol functions as a membrane-strengthening agent, analogous to sterols, in a variety of organisms.[2] Its biosynthesis, however, does not require molecular oxygen, a critical adaptation for life in anoxic environments.

The main producers of tetrahymanol are:

-

Ciliates: These single-celled eukaryotes, particularly bacterivorous (bacteria-eating) species, are significant sources of tetrahymanol.[3] In oxygen-depleted and sterol-scarce environments, ciliates synthesize tetrahymanol as a substitute for sterols, which require oxygen for their biosynthesis.[1]

-

Bacteria: A diverse range of bacteria, including aerobic methanotrophs, nitrite-oxidizers, and sulfate-reducers, have been identified as producers of tetrahymanol.[4][5] This discovery has broadened the known sources of gammacerane's precursor and highlights the complexity of interpreting its presence in the rock record.

The biosynthesis of tetrahymanol follows distinct pathways in eukaryotes and bacteria, presenting potential targets for novel drug development.

Environmental Controls: The Significance of Water Column Stratification

The enrichment of gammacerane in sedimentary rocks is strongly linked to water column stratification .[1] This occurs when a water body develops distinct layers with different physical and chemical properties, such as salinity or temperature, which prevents mixing.[1] This lack of mixing leads to the development of an anoxic (oxygen-depleted) or even euxinic (anoxic and sulfidic) bottom water layer.

This stratified environment creates the ideal conditions for the proliferation of gammacerane precursors:

-

Anoxic Bottom Waters: The absence of oxygen in the bottom waters and surface sediments is crucial for the preservation of organic matter, including tetrahymanol.

-

Chemocline Habitat: The interface between the oxic surface waters and the anoxic bottom waters, known as the chemocline, is a niche where bacterivorous ciliates thrive.[3]

-

Sterol Limitation: In the anoxic zone, the production of sterols by photosynthetic algae is limited. This scarcity of dietary sterols triggers tetrahymanol synthesis in ciliates.[3]

Diagenesis: The Transformation to Gammacerane

Following deposition in the sediment, tetrahymanol undergoes a series of chemical transformations during diagenesis, the process of physical and chemical changes that converts sediments into sedimentary rock. This leads to the formation of the stable hydrocarbon, gammacerane.

The primary diagenetic pathways include:

-

Dehydration: The initial step involves the loss of the hydroxyl (-OH) group from the tetrahymanol molecule.

-

Hydrogenation: The resulting unsaturated intermediate is then saturated with hydrogen.

-

Sulfurization and Cleavage: In sulfur-rich marine environments, tetrahymanol can be incorporated into sulfur-rich macromolecular aggregates. Subsequent cleavage of carbon-sulfur bonds during diagenesis can also release gammacerane.[3]

Quantitative Analysis: The Gammacerane Index

The abundance of gammacerane is often quantified relative to a more ubiquitous and thermally stable biomarker, such as C30 hopane. This ratio is known as the Gammacerane Index (Gammacerane/C30 Hopane) . Elevated values of this index are indicative of the specific paleoenvironmental conditions discussed above.

The following tables present examples of gammacerane index values from various sedimentary basins, illustrating its utility in interpreting depositional environments.

Table 1: Gammacerane Index in Lacustrine Sediments

| Basin/Formation | Age | Depositional Environment | Gammacerane/C30 Hopane Ratio | Reference |

| Dongying Depression, Bohai Bay Basin (Es4) | Eocene | Saline Lacustrine | 0.63 - 1.1 | [6] |

| Dongying Depression, Bohai Bay Basin (Es3) | Eocene | Freshwater Lacustrine | 0.04 - 0.48 | [6] |

| Biyang Basin, China | Tertiary | Saline Lacustrine | High | [3] |

Table 2: Gammacerane Index in Marine and Mixed Sediments

| Basin/Formation | Age | Depositional Environment | Gammacerane/C30 Hopane Ratio | Reference |

| Barsarin Formation, Iraq | Upper Jurassic | Marine Carbonate | 0.1 - 0.3 | [7] |

| Nanyang Sag, Nanxiang Basin | Paleogene | Brackish Anoxic | >0.88 | [8] |

| Nanyang Sag, Nanxiang Basin | Paleogene | Fresh Suboxic to Oxic | <0.47 | [8] |

Experimental Protocols

The analysis of gammacerane from sedimentary rocks involves a multi-step process of extraction, separation, and identification.

Lipid Extraction and Fractionation

Objective: To extract total lipids from the rock matrix and separate them into different compound classes.

Methodology:

-

Sample Preparation: The sedimentary rock sample is first cleaned to remove any surface contamination and then crushed into a fine powder (typically < 100 mesh).

-

Soxhlet Extraction:

-

An accurately weighed amount of the powdered rock is placed in a pre-extracted cellulose thimble.

-

The thimble is placed in a Soxhlet extractor.

-

The sample is extracted for 72 hours with an azeotropic mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 93:7 v/v).

-

Internal standards (e.g., deuterated alkanes) can be added to the extraction solvent for quantification.

-

-

Asphaltene Removal: The total lipid extract (TLE) is concentrated, and asphaltenes are precipitated by the addition of a non-polar solvent like n-heptane. The mixture is allowed to stand and then centrifuged to separate the soluble maltene fraction.

-

Column Chromatography:

-

The maltene fraction is separated into aliphatic, aromatic, and polar fractions using column chromatography.

-

A glass column is packed with activated silica gel.

-

The sample is loaded onto the column.

-

The aliphatic fraction (containing gammacerane) is eluted with a non-polar solvent such as n-hexane.

-

The aromatic fraction is subsequently eluted with a solvent of intermediate polarity (e.g., a mixture of n-hexane and DCM).

-

Finally, the polar fraction (containing more functionalized compounds) is eluted with a polar solvent mixture (e.g., DCM and MeOH).

-

-

Fraction Concentration: Each fraction is carefully concentrated under a gentle stream of nitrogen before instrumental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify gammacerane in the aliphatic fraction.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole for higher selectivity).

Methodology:

-

Sample Preparation: The aliphatic fraction is dissolved in a suitable solvent (e.g., iso-octane) to a known concentration.

-

GC Separation:

-

Injector: Splitless injection is typically used for trace analysis.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is used to separate the hydrocarbon mixture.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), ramps up to a high temperature (e.g., 320°C) at a controlled rate, and holds for a period to ensure elution of all compounds.

-

-

MS Detection and Quantification:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Single Quadrupole MS: Gammacerane can be identified by its characteristic mass spectrum, with a prominent fragment ion at a mass-to-charge ratio (m/z) of 191. Quantification is performed by integrating the peak area of this ion in the extracted ion chromatogram.

-

Triple Quadrupole MS (GC-MS/MS) in Multiple Reaction Monitoring (MRM) Mode: For more precise and sensitive quantification, especially in complex matrices, MRM is employed. This involves selecting the molecular ion of gammacerane (m/z 412) as the precursor ion and the characteristic fragment ion (m/z 191) as the product ion. The specific transition of 412 -> 191 provides high selectivity for gammacerane, minimizing interferences from co-eluting compounds.[9]

-

Conclusion

The presence of gammacerane in sedimentary rocks is a testament to a specific set of biological and geological circumstances. Its origin from tetrahymanol, produced by ciliates and bacteria in anoxic, sterol-poor environments, and its subsequent preservation through diagenesis, make it a robust biomarker for water column stratification. The quantitative analysis of the gammacerane index, coupled with a comprehensive understanding of its formation pathways, provides a powerful tool for reconstructing past environments and exploring for hydrocarbon resources. Furthermore, the distinct biosynthetic pathways of its precursor, tetrahymanol, offer intriguing possibilities for future research in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. vurup.sk [vurup.sk]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. HKU Scholars Hub: Biomarker-based quantitative constraints on maximal soil-derived brGDGTs in modern lake sediments [hub.hku.hk]

- 6. cup.edu.cn [cup.edu.cn]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Secure Verification [cherry.chem.bg.ac.rs]

Gammacerane: A Comprehensive Technical Guide to its Role as a Biomarker for Water Column Stratification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of gammacerane, a pentacyclic triterpenoid hydrocarbon, and its significant application as a molecular fossil to reconstruct past aquatic environments. A robust indicator of water column stratification, the presence and abundance of gammacerane in sedimentary records offer critical insights into paleoenvironmental conditions, including anoxia and salinity gradients. Understanding the biogeochemical pathways leading to gammacerane preservation can also unveil novel enzymatic processes with potential applications in biotechnology and drug development.

The Geochemical Significance of Gammacerane

Gammacerane is a stable hydrocarbon found in ancient sediments and petroleum, with its precursor molecule being tetrahymanol, a pentacyclic triterpenoid alcohol.[1] The presence of gammacerane in the geological record is a strong indicator of a stratified water column at the time of sediment deposition.[1] Water column stratification, the layering of water masses with differing physical and chemical properties such as temperature and salinity, prevents vertical mixing. This lack of mixing leads to the development of an anoxic (oxygen-depleted) bottom water layer, creating a unique ecological niche.[1]

The logical framework for using gammacerane as a stratification proxy is as follows:

-

Stratification and Anoxia: A stratified water column leads to anoxic bottom waters.[1]

-

Ciliate Proliferation: The interface between the upper oxic waters and the lower anoxic waters, known as the chemocline, is an ideal habitat for bacterivorous ciliates.[1]

-

Sterol Limitation and Tetrahymanol Biosynthesis: In this anoxic environment, the biosynthesis of sterols by most eukaryotes is inhibited due to the oxygen-dependent nature of the process. Ciliates, when deprived of dietary sterols, switch to the oxygen-independent synthesis of tetrahymanol as a sterol surrogate for their cell membranes.[1][2]

-

Deposition and Diagenesis: Upon the death of these ciliates, tetrahymanol is deposited in the underlying anoxic sediments. Over geological timescales, through a process of diagenesis (dehydroxylation and hydrogenation), tetrahymanol is converted to the highly stable gammacerane, which is then preserved in the rock record.[1]

Quantitative Data Presentation

The abundance of gammacerane is often quantified relative to a more ubiquitous and co-occurring biomarker, the C30 hopane. This ratio, known as the gammacerane index (G/C30H) , provides a normalized measure that is a sensitive indicator of depositional conditions. Elevated gammacerane indices are strongly correlated with stratified, anoxic, and often hypersaline environments.

Below is a summary of quantitative data from a study of the Eocene Shahejie Formation, illustrating the variation in the gammacerane index under different depositional conditions.[3][4]

| Depositional Environment | Gammacerane Index (G/C30H) Range | Interpretation |

| Highly reducing, sulfidic hypersaline (Es4 source rock) | 0.63 - 1.1 | Strong and stable water column stratification leading to anoxia. |

| Dysoxic, brackish to freshwater (Es3 source rock) | 0.04 - 0.48 | Less stable or absent stratification, with more oxygenated bottom waters. |

Experimental Protocols: Analysis of Gammacerane

The following provides a detailed methodology for the extraction, isolation, and quantification of gammacerane from sediment or rock samples.

3.1. Lipid Extraction

-

Sample Preparation: Freeze-dry the sediment/rock sample and grind it to a fine powder using a mortar and pestle.

-

Soxhlet Extraction:

-

Place the powdered sample (approximately 50-100 g) into a pre-extracted cellulose thimble.

-

Add an internal standard (e.g., 5α-cholane) to the sample for quantification.

-

Extract the sample in a Soxhlet apparatus for 72 hours using a mixture of dichloromethane (DCM) and methanol (MeOH) (9:1, v/v).

-

After extraction, concentrate the total lipid extract (TLE) using a rotary evaporator.

-

3.2. Fractionation of the Total Lipid Extract

-

Column Chromatography:

-

Prepare a chromatography column with activated silica gel.

-

Dissolve the TLE in a minimal amount of hexane and load it onto the column.

-

Elute the aliphatic hydrocarbon fraction (which contains gammacerane) with hexane.

-

Subsequently, elute the aromatic hydrocarbon fraction with a mixture of hexane and DCM.

-

Finally, elute the polar fraction (which would contain the precursor, tetrahymanol) with a mixture of DCM and MeOH.

-

Collect each fraction separately.

-

3.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Concentrate the aliphatic hydrocarbon fraction under a gentle stream of nitrogen. Dissolve the residue in a known volume of hexane for GC-MS analysis.

-

Instrumentation:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

-

GC Conditions:

-

Injector Temperature: 280°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp to 130°C at 20°C/min.

-

Ramp to 320°C at 4°C/min, hold for 20 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic mass fragment of hopanes and gammacerane (m/z 191).

-

-

Quantification:

-

Identify gammacerane and C30 hopane based on their retention times relative to known standards.

-

Integrate the peak areas of gammacerane, C30 hopane, and the internal standard from the m/z 191 mass chromatogram.

-

Calculate the concentration of gammacerane and the gammacerane index.

-

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in the formation of gammacerane and its analysis.

Caption: Logical relationship between water column stratification and gammacerane preservation.

Caption: Convergent biosynthetic pathways of tetrahymanol in ciliates and bacteria.

Caption: Experimental workflow for the analysis of gammacerane from geological samples.

Implications for Drug Development and Biotechnology

The distinct, oxygen-independent biosynthetic pathway of tetrahymanol in ciliates and some bacteria, particularly the enzymes involved like squalene-tetrahymanol cyclase (STC), presents a unique area for exploration in drug development.[1] These enzymes are not present in humans, making them potential targets for novel antimicrobial agents. By targeting the specific metabolic pathways of these microorganisms, it may be possible to develop drugs that are highly selective and have minimal off-target effects. Further research into the structure and function of these enzymes could pave the way for innovative therapeutic strategies.

References

The Diagenetic Journey: A Technical Guide to the Transformation of Tetrahymanol to Gammacerane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diagenetic pathway from tetrahymanol to gammacerane, two critical lipid biomarkers. An understanding of the origin, formation, and environmental implications of these molecules is crucial for reconstructing past environmental conditions. This guide delves into the quantitative data, experimental protocols, and biosynthetic pathways associated with these compounds, offering valuable insights for researchers in geochemistry, paleoclimatology, and drug development.

Introduction: Key Biomarkers in Earth's History

Tetrahymanol is a pentacyclic triterpenoid alcohol that functions similarly to sterols in the membranes of certain eukaryotes, particularly ciliates, under anaerobic conditions. Its geological preservation product, gammacerane, is a stable hydrocarbon found in sedimentary rocks. The presence and abundance of gammacerane in the rock record serve as a valuable proxy for specific paleoenvironmental conditions, most notably water column stratification.

Biological Origins and Biosynthesis of Tetrahymanol

Initially discovered in the ciliate Tetrahymena pyriformis, tetrahymanol was long considered a biomarker primarily for eukaryotes. Ciliates synthesize tetrahymanol as a substitute for sterols when oxygen is limited, as sterol biosynthesis is an oxygen-dependent process. This adaptation allows them to thrive in anoxic environments. More recent research has revealed that various bacteria, including aerobic methanotrophs, nitrite-oxidizers, and sulfate-reducers, are also significant producers of tetrahymanol.

The biosynthesis of tetrahymanol in eukaryotes and bacteria is a notable example of convergent evolution, where organisms independently evolve similar traits.

-

Eukaryotic Pathway: In eukaryotes like ciliates, tetrahymanol is synthesized directly from the cyclization of squalene in a single, oxygen-independent step catalyzed by the enzyme squalene-tetrahymanol cyclase.

-

Bacterial Pathway: Bacteria utilize a two-step process. First, squalene is cyclized to a hopene intermediate by squalene-hopene cyclase. Subsequently, the enzyme tetrahymanol synthase catalyzes a ring expansion of the hopene to form tetrahymanol.

The distinct biosynthetic pathways for tetrahymanol in bacteria and eukaryotes present potential targets for drug development. The enzymes involved, particularly the bacterial tetrahymanol synthase, are unique and not found in humans. This specificity could be exploited to develop antimicrobial agents that target bacteria producing this lipid without affecting the host.

The Diagenetic Pathway: From Tetrahymanol to Gammacerane

During diagenesis, the process of physical and chemical change in sediments after deposition, tetrahymanol is transformed into the stable hydrocarbon gammacerane. This transformation primarily involves two key steps:

-

Dehydration/Dehydroxylation: The hydroxyl (-OH) group is removed from the tetrahymanol molecule.

-

Hydrogenation: The resulting unsaturated intermediate is saturated with hydrogen.

An alternative pathway has been identified, particularly in marine sediments, which involves the sulfurisation of tetrahymanol. In this process, the gammacerane skeleton is incorporated into sulfur-rich macromolecular aggregates. Subsequent cleavage of the carbon-sulfur bonds during further diagenesis releases gammacerane.

Data Presentation: Gammacerane Index as a Paleoenvironmental Proxy

The abundance of gammacerane is often expressed as the Gammacerane Index (GI), which is typically the ratio of gammacerane to C30 hopane. This index is a powerful tool for interpreting the depositional environment of ancient sediments. High gammacerane indices are indicative of water column stratification, which can be associated with anoxia and/or hypersalinity.

| Depositional Environment | Gammacerane Index (GI) Range | Interpretation |

| Freshwater Lacustrine (stratified) | 0.04 - 0.42 | Indicates periods of water column stratification, potentially seasonal. |

| Hypersaline Lacustrine | High (often > 0.5) | Strong and persistent water column stratification due to salinity gradients. |

| Marine (stratified, anoxic basin) | 0.55 - 1.71 | Persistent water column stratification leading to anoxic bottom waters. |

| Marine (oxic, mixed water column) | Low (< 0.1) | Well-mixed water column with oxygenated bottom waters. |

| Redox Conditions | Gammacerane Abundance | Interpretation |

| Oxic | Low to non-detectable | Well-oxygenated water column and sediments, limited preservation of tetrahymanol. |

| Suboxic | Variable | Fluctuating oxygen levels, potential for some preservation and diagenesis. |

| Anoxic | High | Stratified water column with anoxic bottom waters, excellent preservation and conversion to gammacerane.[1] |

Experimental Protocols

The analysis of tetrahymanol and gammacerane from sediment or rock samples involves a multi-step process to extract, isolate, and identify these biomarkers.

References

Gammacerane: A Robust Biomarker for Hypersaline and Stratified Paleoenvironments

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gammacerane, a pentacyclic triterpenoid hydrocarbon found in sedimentary rocks, serves as a significant biomarker in the field of organic geochemistry. Its presence and relative abundance provide valuable insights into the depositional environments of ancient sediments, particularly indicating conditions of water column stratification and often, by extension, hypersalinity. This technical guide provides a comprehensive overview of gammacerane as a paleoenvironmental indicator, detailing its biochemical origins, diagenetic pathways, and the analytical methodologies used for its detection and quantification. This guide is intended for researchers in the fields of geochemistry, paleoclimatology, and petroleum exploration, as well as for drug development professionals interested in unique biosynthetic pathways.

The utility of gammacerane as a biomarker stems from its biological precursor, tetrahymanol. Tetrahymanol is a sterol surrogate synthesized by certain organisms, most notably bacterivorous ciliates and some bacteria, under specific environmental conditions.[1][2][3] In environments where the water column is stratified, anoxic or suboxic conditions can develop in the lower layers. Such conditions are often unfavorable for sterol-producing organisms, leading to a diet depleted in sterols for bacterivorous ciliates.[3] In response, these ciliates synthesize tetrahymanol to maintain the fluidity and integrity of their cell membranes.[4] Certain bacteria have also been identified as producers of tetrahymanol, possessing a distinct biosynthetic pathway from eukaryotes.[5] Following the death and burial of these organisms in sediments, tetrahymanol undergoes a series of diagenetic transformations, ultimately leading to the formation of the highly stable gammacerane molecule, which is preserved over geological timescales.[6]

The link between gammacerane and hypersalinity arises from the fact that salinity is a primary driver of water column stratification.[3] In lacustrine and restricted marine settings, increased evaporation leads to the formation of a dense, saline bottom water layer that does not readily mix with the overlying fresher water. This density stratification creates the anoxic or suboxic bottom water conditions that favor the proliferation of tetrahymanol-producing organisms. Therefore, an elevated concentration of gammacerane in sedimentary records is a strong indicator of a stratified water column, which is frequently associated with hypersaline conditions.

Data Presentation: Gammacerane Index in Various Depositional Environments

The relative abundance of gammacerane is often expressed as the Gammacerane Index, which is typically calculated as the ratio of the peak area of gammacerane to that of C30 hopane (gammacerane/C30 αβ hopane) in a gas chromatogram. Hopanes are ubiquitous bacterial biomarkers and serve as a useful internal standard. The following table summarizes typical Gammacerane Index values observed in sediments from different depositional environments, providing a quantitative basis for paleoenvironmental reconstruction.

| Depositional Environment | Salinity Level | Gammacerane Index (gammacerane/C30 hopane) Range | Reference(s) |

| Freshwater Lacustrine | Freshwater | 0.08 - 0.30 | [1] |

| Brackish Lacustrine | Brackish | 0.30 - 0.82 | [1] |

| Saline/Hypersaline Lacustrine | Saline to Hypersaline | > 0.82 (up to 1.45 and higher) | [1] |

| Marine Carbonate | Marine | Generally low (< 0.8) | [2] |

| Salinized Lacustrine Shale (Eh35 shale) | Salinized | 0.50 - 0.71 | [7] |

| Salinized Lacustrine Shale (Eh36 shale) | Salinized | 0.59 - 0.82 | [7] |

| Marine Shale (Longtan Formation) | Marine | 0.16 - 0.27 | [8] |

Experimental Protocols

The analysis of gammacerane from sediment or rock samples involves a multi-step process encompassing sample preparation, lipid extraction, fractionation, and instrumental analysis. The following sections provide a detailed methodology for these key experiments.

Sample Preparation

-

Cleaning: The exterior of the rock or sediment sample is first cleaned to remove any modern contaminants. This can be achieved by washing with organic solvents such as dichloromethane and methanol.

-

Crushing and Grinding: The cleaned sample is then crushed into smaller chips using a jaw crusher. These chips are further ground into a fine powder (typically < 200 mesh) using a ring mill or a mortar and pestle.

Lipid Extraction (Soxhlet Extraction)

-

Thimble Preparation: A pre-cleaned cellulose extraction thimble is filled with the powdered sample material.

-

Soxhlet Apparatus Setup: The thimble is placed in a Soxhlet extractor, which is then fitted to a round-bottom flask containing a solvent mixture of dichloromethane (DCM) and methanol (MeOH) (93:7 v/v). A condenser is placed on top of the extractor.

-

Extraction: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips back down into the thimble containing the sample. The lipid content is extracted from the sample and collects in the solvent. This siphoning process is allowed to cycle for 72 hours to ensure complete extraction of the total lipid extract (TLE).

-

Solvent Removal: After extraction, the solvent containing the TLE is evaporated using a rotary evaporator to yield the crude lipid extract.

Fractionation of the Total Lipid Extract

The TLE is a complex mixture of compounds with varying polarities. To isolate the hydrocarbon fraction containing gammacerane, the TLE is fractionated using column chromatography.

-

Column Preparation: A glass column is packed with activated silica gel.

-

Sample Loading: The TLE is dissolved in a small volume of a non-polar solvent (e.g., hexane) and loaded onto the top of the silica gel column.

-

Elution of Fractions:

-

Aliphatic Fraction: The column is first eluted with a non-polar solvent like hexane. This fraction will contain the saturated hydrocarbons, including hopanes and gammacerane.

-

Aromatic Fraction: Subsequently, the column is eluted with a solvent of intermediate polarity, such as a mixture of hexane and DCM, to collect the aromatic hydrocarbons.

-

Polar Fraction: Finally, a polar solvent, such as a mixture of DCM and MeOH, is used to elute the more polar compounds, including alcohols like tetrahymanol.

-

-

Solvent Evaporation: The solvent from each collected fraction is evaporated under a gentle stream of nitrogen gas.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The aliphatic fraction is analyzed by GC-MS to identify and quantify gammacerane.

-

Sample Preparation for GC-MS: The dried aliphatic fraction is redissolved in a known volume of an appropriate solvent (e.g., hexane). An internal standard (e.g., a known concentration of a compound not expected to be in the sample) is added for quantification purposes.

-

GC-MS Instrumentation:

-

Gas Chromatograph: An Agilent 7890B GC (or equivalent) equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used for separating the individual compounds in the mixture.

-

Mass Spectrometer: The GC is coupled to a mass selective detector (e.g., Agilent 5977A MSD) that ionizes the eluting compounds and separates the ions based on their mass-to-charge ratio (m/z).

-

-

GC Conditions:

-

Injector Temperature: 280 °C

-

Oven Temperature Program: Initially 40 °C (held for 1 min), then ramped to 320 °C at 4 °C/min (held for 20 min).

-

Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-650.

-

-

Identification and Quantification: Gammacerane is identified by its characteristic retention time and its mass spectrum, which shows a prominent molecular ion (M+) at m/z 412 and a key fragment ion at m/z 191. Quantification is achieved by comparing the peak area of gammacerane to the peak area of the internal standard and the C30 hopane.

Mandatory Visualizations

Conclusion

Gammacerane is an invaluable molecular fossil that provides a reliable indication of water column stratification in paleoenvironments. Its strong association with hypersaline conditions makes it a key proxy for reconstructing past salinity levels in lacustrine and restricted marine settings. The analytical workflow for gammacerane, while requiring specialized equipment and expertise, is well-established and provides robust quantitative data. For researchers in earth sciences, gammacerane is a powerful tool for paleoenvironmental reconstruction. For professionals in drug development, the unique biosynthetic pathways of its precursor, tetrahymanol, in response to environmental stress, may offer novel targets for therapeutic intervention. Continued research into the distribution and isotopic composition of gammacerane and its precursors will undoubtedly refine its application as a paleoenvironmental proxy and may unveil further biochemical curiosities.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Evidence for gammacerane as an indicator of water column stratification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adaptive Strategies and Underlying Response Mechanisms of Ciliates to Salinity Change with Note on Fluctuation Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A distinct pathway for tetrahymanol synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Organic Geochemical Characteristics and Organic Matter Enrichment of the Upper Permian Longtan Formation Black Shale in Southern Anhui Province, South China - PMC [pmc.ncbi.nlm.nih.gov]

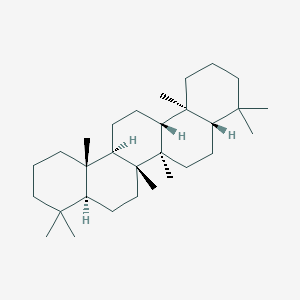

Chemical structure and formula of gammacerane (C30H52)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gammacerane is a pentacyclic triterpenoid hydrocarbon with the chemical formula C30H52.[1][2][3] It consists of five fused six-membered rings, forming a complex and stable structure.[1][2] First identified in geological samples, gammacerane is now recognized as a significant biomarker in the field of geochemistry. Its presence and abundance in ancient sediments and petroleum provide valuable insights into the paleoenvironment, particularly regarding water column stratification, anoxia, and salinity.[4][5][6][7]

The primary biological precursor to gammacerane is tetrahymanol (gammaceran-3β-ol), a membrane lipid found in certain eukaryotes, most notably ciliates, as well as some fungi, ferns, and bacteria.[1][2][4] Through diagenetic processes over millions of years, tetrahymanol is dehydroxylated to form the stable hydrocarbon gammacerane.[2][4] The unique biosynthetic pathways leading to tetrahymanol, which can function as a sterol surrogate in anaerobic environments, present potential avenues for research in drug development.[4]

This technical guide provides a detailed overview of the chemical structure, formula, and properties of gammacerane, along with experimental protocols for its analysis and its significance as a biomarker.

Chemical Structure and Properties

Gammacerane is an irregular C30 pentacyclic triterpane.[6] Its systematic IUPAC name is (4aS,6aR,6bR,8aS,12aS,12bR,14aR,14bS)-4,4,6a,6b,9,9,12a,14b-Octamethyldocosahydropicene.[2]

Data Presentation

| Property | Value | Reference |

| Chemical Formula | C30H52 | [1][2][3] |

| Molar Mass | 412.746 g·mol−1 | [2] |

| Key Mass Spectrometry Fragment (m/z) | 191 | [4][8][9][10] |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| 1H NMR Data | Data not readily available | |

| 13C NMR Data | Data not readily available |

Note: The lack of readily available data for some physical and spectroscopic properties is due to the compound's primary relevance and analysis within complex geological mixtures rather than as an isolated, synthesized compound.

Experimental Protocols

The analysis of gammacerane is typically performed on complex organic mixtures extracted from geological samples like sediments, rocks, or crude oil.[4][11] The standard method for identification and quantification is Gas Chromatography-Mass Spectrometry (GC-MS).[4][12][13]

Generalized Workflow for Gammacerane Analysis from Sediments

The following protocol outlines the general steps for the extraction and analysis of gammacerane from a solid geological matrix.

1. Sample Preparation:

-

Sediment or rock samples are first crushed and powdered to increase the surface area for efficient extraction.[4]

2. Lipid Extraction:

-

The total lipid content is extracted from the powdered sample using organic solvents. A common solvent mixture is dichloromethane/methanol.[4]

-

Extraction can be performed using methods such as Soxhlet extraction or Accelerated Solvent Extraction (ASE) to ensure the efficient removal of organic matter from the inorganic matrix.[4]

3. Fractionation:

-

The total lipid extract is a complex mixture and requires separation into different compound classes. This is typically achieved using column chromatography with silica gel or alumina as the stationary phase.[4]

-

The extract is loaded onto the column and eluted with solvents of increasing polarity. Gammacerane, being a nonpolar hydrocarbon, will be present in the aliphatic (saturated) hydrocarbon fraction, which is eluted with a nonpolar solvent like hexane.[4]

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.[13]

-

Column: A capillary column, often with a nonpolar stationary phase (e.g., DB-5ms), is typically used for the separation of biomarkers.[13]

-

Injection: A small volume (e.g., 1 µL) of the aliphatic hydrocarbon fraction (dissolved in a suitable solvent) is injected into the GC.

-

GC Oven Program: A temperature program is used to separate the compounds based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min) and hold for a final period.[13]

-

Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. For biomarker analysis, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity for target compounds. For gammacerane and other hopanes, the characteristic fragment ion at a mass-to-charge ratio (m/z) of 191 is monitored.[4][8][10]

-

Identification: Gammacerane is identified by its retention time in the gas chromatogram and the presence of the characteristic m/z 191 fragment in its mass spectrum.[4][9]

Visualizations

Chemical Structure of Gammacerane

Caption: 2D chemical structure of gammacerane (C30H52).

Diagenetic Pathway of Gammacerane

Caption: Diagenetic transformation of tetrahymanol to gammacerane.[4]

Analytical Workflow for Gammacerane

Caption: Generalized experimental workflow for gammacerane analysis.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Gammacerane - Wikipedia [en.wikipedia.org]

- 3. Gammacerane | C30H52 | CID 9548720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Evidence for gammacerane as an indicator of water column stratification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. researchgate.net [researchgate.net]

- 9. hydrocarbon biomarker ID problem - Chromatography Forum [chromforum.org]

- 10. wiki.aapg.org [wiki.aapg.org]

- 11. PGRL Method for Qualitative Biomarker Analysis by GC-MSD | U.S. Geological Survey [usgs.gov]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Key Mass Spectrometry Fragmentation Ions of Gammacerane (m/z 191, 412)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gammacerane is a pentacyclic triterpenoid hydrocarbon of significant interest in the field of geochemistry, where it serves as a crucial biomarker for assessing the depositional environment of ancient sediments and petroleum source rocks. Its detection and identification are predominantly carried out using gas chromatography-mass spectrometry (GC-MS). Under electron ionization (EI), gammacerane undergoes characteristic fragmentation, producing a series of diagnostic ions. Among these, the fragments at a mass-to-charge ratio (m/z) of 191 and 412 are of primary importance for its unambiguous identification. This technical guide provides a comprehensive overview of these key fragmentation ions, including their formation, significance, and the analytical methods used for their detection.

Core Concepts in Gammacerane Mass Spectrometry

Upon introduction into the ion source of a mass spectrometer, the gammacerane molecule (molecular weight: 412.7 g/mol ) is bombarded with high-energy electrons. This process results in the formation of a molecular ion (M⁺˙) at m/z 412. This molecular ion is energetically unstable and subsequently undergoes a series of fragmentation reactions, leading to the formation of smaller, more stable fragment ions. The pattern of these fragment ions is unique to the structure of gammacerane and serves as a molecular fingerprint for its identification.

The ion at m/z 191 is a well-established and highly characteristic fragment for a wide range of pentacyclic triterpenoids, including hopanes and gammacerane.[1][2] Its presence in a mass spectrum is a strong indicator of a pentacyclic triterpenoid structure. The m/z 412 ion corresponds to the molecular ion of gammacerane (C₃₀H₅₂).[3] The presence and relative intensity of this ion are crucial for confirming the molecular weight of the analyte.

Quantitative Data Presentation

The relative intensities of the key fragmentation ions of gammacerane provide valuable quantitative data for its identification and differentiation from other co-eluting compounds. The following table summarizes the characteristic ions and their typical relative abundances observed in the electron ionization mass spectrum of gammacerane.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Relative Intensity (%) | Significance |

| 412 | [C₃₀H₅₂]⁺˙ (Molecular Ion) | Variable, often low | Confirms the molecular weight of gammacerane. |

| 397 | [C₂₉H₄₉]⁺ | Moderate | Loss of a methyl group ([M-15]⁺). |

| 191 | [C₁₄H₂₃]⁺ | 100 (Base Peak) | Highly characteristic fragment for pentacyclic triterpenoids. |

Note: The relative intensities can vary depending on the specific GC-MS instrumentation and analytical conditions.

Experimental Protocols

The analysis of gammacerane is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative experimental protocol for the analysis of geological biomarkers like gammacerane, adapted from established methodologies.[1]

1. Sample Preparation:

-

Extraction: Sedimentary rock or oil samples are extracted with an organic solvent (e.g., dichloromethane/methanol mixture) to isolate the soluble organic matter.

-

Fractionation: The extract is then fractionated using column chromatography or solid-phase extraction to separate it into different compound classes (e.g., saturated hydrocarbons, aromatic hydrocarbons, and polar compounds). Gammacerane is present in the saturated hydrocarbon fraction.

-

Concentration: The saturated hydrocarbon fraction is concentrated to a suitable volume before GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Mass Spectrometer: Agilent 5975B or equivalent single quadrupole mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

-

Injector: Splitless injection is typically employed to maximize the transfer of the analyte to the column.

-

Injector Temperature: 250-300 °C

-

-

Oven Temperature Program:

-

Initial Temperature: 50 °C (hold for 1.5 min)

-

Ramp: 30 °C/min to 260 °C

-

Hold: 10 min at 260 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (e.g., m/z 50-550) to obtain the complete mass spectrum, and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity in detecting the characteristic ions (m/z 191, 412).

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mandatory Visualizations

Gammacerane Analysis Workflow

The following diagram illustrates the typical workflow for the analysis of gammacerane from geological samples.

Caption: Workflow for Gammacerane Analysis.

Proposed Fragmentation Pathway of Gammacerane

The following diagram illustrates the proposed electron ionization fragmentation pathway of the gammacerane molecular ion to the key diagnostic ions m/z 191 and the molecular ion at m/z 412. The formation of the m/z 191 fragment is believed to occur through a retro-Diels-Alder (RDA) cleavage of the C-ring, a common fragmentation mechanism for pentacyclic triterpenoids.

Caption: Gammacerane Fragmentation Pathway.

Conclusion

The key mass spectrometry fragmentation ions of gammacerane, particularly the base peak at m/z 191 and the molecular ion at m/z 412, are indispensable for its accurate identification in complex geological and environmental samples. A thorough understanding of its fragmentation behavior, coupled with robust and standardized analytical protocols, is essential for researchers and scientists in geochemistry, drug development, and related fields. The data and methodologies presented in this guide provide a solid foundation for the successful analysis of this important biomarker.

References

Gammacerane Geochemistry: An In-depth Technical Guide to its Significance in Paleoenvironmental Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gammacerane, a pentacyclic triterpenoid hydrocarbon found in sediments and petroleum, is a pivotal biomarker in paleoenvironmental reconstruction. Its presence and abundance provide critical insights into the stratification of ancient water bodies, offering a window into past climatic and ecological conditions. This technical guide delves into the core principles of gammacerane geochemistry, from its biological precursors and biosynthetic pathways to its diagenetic fate and analytical quantification. Detailed experimental protocols for the extraction, fractionation, and analysis of gammacerane are provided, alongside a synthesis of quantitative data from various depositional settings. Furthermore, this guide explores the distinct enzymatic pathways leading to the gammacerane precursor, tetrahymanol, in both eukaryotes and prokaryotes, highlighting potential avenues for novel drug discovery.

Introduction: Gammacerane as a Paleoenvironmental Proxy

Gammacerane (C₃₀H₅₂) is a geologically stable hydrocarbon derived from the diagenesis of the pentacyclic triterpenoid alcohol, tetrahymanol.[1][2] First identified in the Green River Shale, its occurrence in the geological record extends back to the Late Paleoproterozoic, approximately 850 million years ago.[1][3] The presence of gammacerane in sedimentary rocks is a robust indicator of water column stratification at the time of deposition.[2][4][5] This stratification, often driven by salinity or thermal gradients, leads to anoxic or euxinic (anoxic and sulfidic) bottom waters, creating unique ecological niches.[2] Consequently, the gammacerane index, a measure of its abundance relative to other stable biomarkers like hopanes, has become a widely used tool in petroleum geochemistry and paleoenvironmental studies to infer depositional conditions.[6][7]

Biological Origins and Biosynthesis of the Gammacerane Precursor: Tetrahymanol

The direct biological precursor to gammacerane is tetrahymanol, a compound synthesized by a variety of organisms as a surrogate for sterols in cell membranes, particularly under anaerobic conditions.[1][6]

Eukaryotic Sources: The Role of Ciliates

Tetrahymanol was first discovered in the ciliate Tetrahymena pyriformis.[1][6] Ciliates, a group of protozoans, are significant producers of tetrahymanol in aquatic environments.[1] Crucially, the biosynthesis of sterols is an oxygen-dependent process. In anoxic or suboxic water columns, where sterol availability from phytoplankton is limited, ciliates that feed on bacteria at the oxic-anoxic interface (chemocline) switch to producing tetrahymanol to maintain membrane fluidity and function.[4][8] This physiological adaptation makes them a primary source of tetrahymanol in stratified water bodies.

Prokaryotic Sources: Bacterial Contributions

More recently, several types of bacteria have been identified as producers of tetrahymanol, broadening the potential sources of gammacerane in the rock record.[3][4] These include aerobic methanotrophs, nitrite-oxidizers, and sulfate-reducers.[3] The discovery of a distinct bacterial biosynthetic pathway for tetrahymanol has refined the interpretation of gammacerane as a biomarker, indicating that its presence is not exclusively linked to eukaryotic activity.[1][3][4]

Distinct Biosynthetic Pathways of Tetrahymanol

The enzymatic routes to tetrahymanol differ significantly between eukaryotes and prokaryotes, presenting interesting targets for further research, including potential drug development.

-

Eukaryotic Pathway: In ciliates, the synthesis of tetrahymanol is a direct, one-step cyclization of squalene, catalyzed by the enzyme squalene-tetrahymanol cyclase (STC) .[2][6] This process is oxygen-independent.

-

Prokaryotic Pathway: Bacteria employ a two-step process. First, squalene-hopene cyclase (SHC) converts squalene into a hopene molecule (diploptene).[4][9] Subsequently, the enzyme tetrahymanol synthase (Ths) catalyzes a ring expansion of the hopanoid to form tetrahymanol.[3][4][6]

Diagenesis: From Tetrahymanol to Gammacerane

Following the death of the source organisms, tetrahymanol is deposited in sediments. During burial and diagenesis, the hydroxyl group at the C-3 position is lost through dehydration, and subsequent hydrogenation of the resulting double bond leads to the formation of the stable hydrocarbon gammacerane.[4][5] In sulfur-rich marine environments, sulfurization of tetrahymanol can also occur, with gammacerane being released later during thermal maturation through the cleavage of carbon-sulfur bonds.[4][5]

References

- 1. pnas.org [pnas.org]

- 2. papersandcake.wordpress.com [papersandcake.wordpress.com]

- 3. A distinct pathway for tetrahymanol synthesis in bacteria [pubmed.ncbi.nlm.nih.gov]

- 4. A distinct pathway for tetrahymanol synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Studies on the biosynthesis of tetrahymanol in Tetrahymena pyriformis. The mechanism of inhibition by cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Squalene-hopene cyclase - Wikipedia [en.wikipedia.org]

Gammacerane: A Biomarker's Journey from Discovery to Paleoenvironmental Sentinel

An In-depth Technical Guide on the Discovery and History of Gammacerane as a Key Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unearthing a Molecular Fossil

In the realm of organic geochemistry, molecular fossils, or biomarkers, serve as chemical fingerprints of past life, offering invaluable insights into the paleoenvironment. Among these, the pentacyclic triterpenoid gammacerane stands out as a robust indicator of specific depositional conditions, particularly water column stratification. This technical guide delves into the discovery, history, and analytical methodologies surrounding gammacerane, providing a comprehensive resource for researchers in geochemistry, paleoclimatology, and related fields.

The story of gammacerane begins with its biological precursor, tetrahymanol. Initially identified in the ciliate Tetrahymena pyriformis, tetrahymanol was long considered a biomarker exclusively for eukaryotes. However, subsequent research has revealed that certain bacteria can also synthesize this compound, broadening its potential source organisms. The true significance of tetrahymanol in the geological record lies in its diagenetic product: the highly stable hydrocarbon, gammacerane. Preserved in sedimentary rocks for millions of years, gammacerane provides a window into ancient aquatic ecosystems.

The Gammacerane Index: A Quantitative Proxy for Paleoenvironmental Reconstruction

The presence and abundance of gammacerane in sedimentary extracts are often quantified using the gammacerane index. This index typically compares the concentration of gammacerane to that of a more ubiquitous and consistently present biomarker, such as C30 hopane, which is derived from bacteria. A high gammacerane index is a strong indicator of a stratified water column at the time of deposition.[1]

Water column stratification, the layering of water due to differences in properties like salinity or temperature, prevents mixing and often leads to anoxic (oxygen-depleted) conditions in the bottom waters.[1] These anoxic environments are ideal for the proliferation of certain organisms, including bacterivorous ciliates, which are a primary source of tetrahymanol. The subsequent diagenesis of tetrahymanol in the sediment leads to the formation and preservation of gammacerane.[1]

The following table summarizes representative gammacerane index values found in various depositional environments, highlighting its utility as a comparative tool for paleoenvironmental analysis.

| Depositional Environment | Gammacerane Index (gammacerane/C30 hopane) | Interpretation |

| Hypersaline | High (e.g., >0.2) | Strong water column stratification due to high salinity gradients, leading to anoxia.[2][3] |

| Anoxic Marine | Moderate to High (e.g., 0.1 - 0.3) | Stratified water column, often associated with restricted circulation and oxygen minimum zones.[4] |

| Lacustrine (Saline) | Moderate to High (e.g., >0.15) | Salinity-induced stratification in a lake environment.[2][3] |

| Lacustrine (Freshwater) | Low (e.g., <0.1) | Generally well-mixed water column, though seasonal stratification can occur. |

| Open Marine (Oxic) | Very Low to Absent | Well-mixed and oxygenated water column, not conducive to the preservation of gammacerane precursors. |

Biogeochemical Pathway: From Tetrahymanol to Gammacerane

The transformation of tetrahymanol into gammacerane is a complex process that occurs over geological timescales. The generally accepted pathway involves the dehydration of tetrahymanol to form gammacerene, followed by the reduction of the double bond to yield the stable saturated hydrocarbon, gammacerane. This process is a key part of the diagenetic alteration of organic matter in sediments.

Experimental Protocols: Isolating and Identifying Gammacerane

The analysis of gammacerane from sedimentary rocks requires a meticulous and systematic approach to extract, isolate, and identify the target biomarker. The following sections outline a standard experimental workflow.

Sample Preparation and Extraction

The initial step involves the preparation of the rock sample and the extraction of the total lipid content.

-

Crushing and Grinding: The rock sample is first cleaned of any surface contaminants and then crushed into smaller chips. These chips are then ground into a fine powder using a ring mill or mortar and pestle to increase the surface area for efficient solvent extraction.

-

Soxhlet Extraction: The powdered rock is placed in a porous thimble and extracted with an organic solvent mixture, typically dichloromethane (DCM) and methanol (MeOH), using a Soxhlet apparatus. The continuous reflux of the solvent over several hours ensures the exhaustive extraction of the total lipid extract (TLE).

Fractionation of the Total Lipid Extract

The TLE is a complex mixture of compounds that needs to be separated into different fractions to isolate the hydrocarbons, including gammacerane.

-

Column Chromatography: The TLE is loaded onto a silica gel column.

-

Elution: A series of solvents with increasing polarity are passed through the column to elute different compound classes.

-

Aliphatic Hydrocarbons: A non-polar solvent like hexane is used to elute the saturated hydrocarbons, which includes gammacerane.

-

Aromatic Hydrocarbons: A solvent of intermediate polarity, such as a mixture of hexane and DCM, is used to elute the aromatic hydrocarbons.

-

Polar Compounds: A polar solvent, such as DCM and/or methanol, is used to elute the more polar compounds, including alcohols like tetrahymanol.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The aliphatic hydrocarbon fraction is then analyzed by GC-MS to identify and quantify gammacerane.

-

Injection: A small volume of the aliphatic fraction is injected into the gas chromatograph.

-

Separation: The different hydrocarbons in the sample are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for the identification of gammacerane based on its characteristic mass-to-charge ratio (m/z) fragments, particularly the prominent m/z 191 fragment.

-

Quantification: The abundance of gammacerane is determined by integrating the area of its corresponding peak in the chromatogram. The gammacerane index is then calculated by comparing this area to the peak area of the C30 hopane internal standard.

Conclusion and Future Directions

Gammacerane has proven to be an indispensable biomarker for paleoenvironmental reconstruction, providing a reliable proxy for water column stratification and anoxia. The analytical techniques for its identification are well-established, allowing for the routine analysis of geological samples.

Future research in this area may focus on:

-

Isotopic Analysis: Compound-specific isotope analysis of gammacerane can provide further insights into the carbon cycling of ancient ecosystems.

-

Biodegradation Studies: Understanding the effects of biodegradation on gammacerane and its index is crucial for accurate paleoenvironmental interpretations, especially in oil-stained samples.[5]

-

Exploring Novel Precursors: While tetrahymanol is the primary known precursor, further research may uncover other biological sources of gammacerane, refining its utility as a biomarker.

The continued study of gammacerane and other biomarkers will undoubtedly continue to enhance our understanding of Earth's history and the intricate interplay between life and the environment. The distinct biosynthetic pathways leading to tetrahymanol in different organisms also present potential avenues for drug discovery and development.[1]

References

Gammacerane's Enhanced Resistance to Biodegradation Compared to Hopanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the differential biodegradation of gammacerane and hopanes, two important classes of pentacyclic triterpenoid biomarkers. A comprehensive understanding of their relative recalcitrance is crucial for accurate paleoenvironmental reconstructions, oil-source rock correlations, and for identifying robust molecular frameworks in drug development that can withstand metabolic degradation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the logical relationships and workflows involved in the study of these biomarkers.

Introduction

Gammacerane and hopanes are ubiquitous molecular fossils found in geological sediments and petroleum reservoirs. Their structures are derived from biological precursors, primarily tetrahymanol from bacterivorous ciliates for gammacerane, and bacteriohopanepolyols from various bacteria for hopanes.[1] While both are considered relatively resistant to degradation, substantial evidence indicates that gammacerane exhibits a higher degree of recalcitrance to microbial alteration compared to hopanes.[2][3] This differential preservation has significant implications for their use as geochemical and environmental indicators. The ratio of gammacerane to hopanes, for instance, can increase with the extent of biodegradation, a factor that must be considered in paleoenvironmental assessments.[2]

Comparative Biodegradation: Quantitative Data

The relative resistance of gammacerane to biodegradation compared to hopanes can be quantified by observing the changes in their respective concentrations and ratios in series of oils with varying degrees of biodegradation. The following tables summarize key findings from studies on biodegraded petroleum accumulations.

Table 1: Relative Biodegradation Susceptibility of Gammacerane and Other Biomarkers

This table outlines the relative order of biodegradation for gammacerane in comparison to various hopanes and other biomarkers, as determined from two different case studies. A lower susceptibility ranking indicates a higher resistance to biodegradation.

| Biomarker Class | Liaohe Case Study[2][4] | Junggar Case Study[2][4] |

| Gammacerane | Less Susceptible | Less Susceptible |

| 18α(H)-22,29,30-trisnorneohopane (Ts) | Similar Susceptibility | More Susceptible |

| 17α(H)-22,29,30-trisnorhopane (Tm) | Similar Susceptibility | More Susceptible |

| 18α-30-norneohopane (C₂₉ Ts) | More Susceptible | Similar Susceptibility |

| 15α-methyl-17α(H)-27-norhopane (C₃₀ diahopane) | More Susceptible | Less Susceptible |

| Pregnanes | More Susceptible | Similar Susceptibility |

| Regular Hopanes (general) | More Susceptible | More Susceptible |

Table 2: Gammacerane/Hopane Ratios in Relation to Biodegradation Level

The Gammacerane/C₃₀ Hopane (G/C₃₀H) ratio is a commonly used indicator to assess the relative degradation. An increasing ratio typically correlates with a higher degree of biodegradation, reflecting the preferential removal of the less resistant C₃₀ hopane.

| Biodegradation Level (Peters & Moldowan Scale) | Representative Gammacerane/C₃₀ Hopane Ratio Trend | Interpretation |

| PM 1-3 (Slight to Moderate) | Low to Moderate | Initial stages of biodegradation with minimal alteration of hopanes and gammacerane. |

| PM 4-5 (Moderate to Heavy) | Moderately Increasing | Noticeable degradation of hopanes, leading to an increase in the G/C₃₀H ratio. |

| PM 6-7 (Heavy) | Significantly Increased | Extensive degradation of hopanes, while gammacerane is relatively preserved. |

| PM 8-10 (Very Heavy to Severe) | High and Variable | Hopanes are severely depleted; the G/C₃₀H ratio is high but may become less reliable as even gammacerane begins to degrade.[3] |

Experimental Protocols

The analysis of gammacerane and hopanes in geological or environmental samples involves a multi-step process from sample preparation to instrumental analysis. The following is a generalized protocol based on methodologies cited in the literature.[5][6][7]

3.1 Sample Preparation

-

Solvent Extraction:

-

Pulverize solid samples (e.g., source rock, sediment cores).

-

Extract the organic matter using a Soxhlet apparatus with a mixture of dichloromethane (DCM) and methanol (e.g., 93:7 v/v) for 72 hours.

-

For crude oil samples, dissolve a known amount in a minimal volume of DCM.

-

-

Fractionation by Column Chromatography:

-

Prepare a chromatography column packed with activated silica gel and alumina.

-

Apply the extracted organic matter to the top of the column.

-

Elute the sample with solvents of increasing polarity to separate the extract into fractions:

-

Saturate Fraction: Elute with n-hexane. This fraction contains hopanes and gammacerane.

-

Aromatic Fraction: Elute with a mixture of n-hexane and DCM.

-

Polar Fraction: Elute with a mixture of DCM and methanol.

-

-

Concentrate the saturate fraction under a gentle stream of nitrogen.

-

3.2 Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890GC/5975iMSD).[5]

-

-

Chromatographic Conditions:

-

Column: HP-5MS fused silica capillary column (or equivalent) with dimensions such as 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless mode.

-

Temperature Program:

-

Initial oven temperature: 50°C, hold for 2 minutes.

-

Ramp to 310°C at a rate of 3°C/minute.

-

Final hold at 310°C for 20-30 minutes.

-

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for target compounds.

-

m/z 191: Characteristic fragment ion for hopanes and gammacerane.

-

m/z 177: Used to identify 25-norhopanes, which are degradation products of hopanes.[8]

-

m/z 217: Characteristic fragment ion for steranes.

-

-

-

Compound Identification and Quantification:

-

Identify individual compounds based on their retention times and comparison with known standards and published mass spectra.

-

Quantify the compounds by integrating the peak areas in the respective mass chromatograms.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the biodegradation of gammacerane and hopanes.

Caption: Relative resistance of different biomarker classes to biodegradation.

Caption: Generalized workflow for the analysis of gammacerane and hopanes.

Caption: Logical relationship of microbial activity and biomarker alteration.

Conclusion

The available data consistently demonstrate that gammacerane is significantly more resistant to biodegradation than hopanes. This differential recalcitrance is a critical factor in the interpretation of biomarker data from petroleum systems and ancient sediments. The Gammacerane/C₃₀ Hopane ratio serves as a useful, albeit sometimes complex, indicator of the extent of microbial alteration. For professionals in drug development, the structural stability of the gammacerane skeleton under microbial attack may offer insights into designing more robust drug delivery systems or therapeutic agents with longer biological half-lives. Further research focusing on the specific enzymatic pathways responsible for the degradation of these compounds could provide even more detailed insights into their relative stability.

References

- 1. STUDY OF BIODEGRADATION EFFECT ON AROMATIC BIOMARKER PARAMETERS [sysydz.net]

- 2. The effect of biodegradation on gammacerane in crude oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cup.edu.cn [cup.edu.cn]

- 4. cup.edu.cn [cup.edu.cn]

- 5. Distribution and Geochemical Significance of Rearranged Hopanes in Jurassic Source Rocks and Related Oils in the Center of the Sichuan Basin, China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcmas.com [ijcmas.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Origin and Geochemical Implications of Hopanoids in Saline Lacustrine Crude Oils from Huanghekou East Sag and Laizhouwan Northeastern Sag, Bohai Bay Basin - PMC [pmc.ncbi.nlm.nih.gov]

Gammacerane as a Key Biomarker for Anoxic Depositional Conditions: A Technical Guide

An in-depth exploration of the synthesis, diagenesis, and application of gammacerane in paleoenvironmental reconstruction for researchers, scientists, and drug development professionals.

Gammacerane, a pentacyclic triterpenoid hydrocarbon found in sedimentary rocks, serves as a robust and widely utilized biomarker for identifying anoxic and stratified water columns in paleo-depositional environments. Its presence and abundance provide critical insights into past oceanographic and lacustrine conditions, making it an invaluable tool in petroleum exploration and paleoclimatology. This technical guide delves into the intricate relationship between gammacerane and anoxic depositional settings, detailing its biochemical origins, diagenetic pathways, and the analytical methodologies used for its quantification.

The Biological Precursor: Tetrahymanol and its Synthesis under Anoxia

The story of gammacerane begins with its biological precursor, tetrahymanol, a C30 pentacyclic triterpenoid alcohol.[1][2] Tetrahymanol was first discovered in the ciliate Tetrahymena pyriformis and is synthesized by certain eukaryotes, particularly ciliates, as a substitute for sterols in their cell membranes under anaerobic conditions.[1] Sterol biosynthesis is an oxygen-dependent process; thus, in oxygen-depleted environments, organisms that cannot produce or acquire sufficient sterols rely on alternative molecules like tetrahymanol to maintain membrane fluidity and function.[1]

While initially attributed primarily to ciliates, research has revealed that certain bacteria, including aerobic methanotrophs, nitrite-oxidizers, and sulfate-reducers, are also capable of synthesizing tetrahymanol.[3][4] However, the ecological niche for many of these organisms often lies at oxic-anoxic interfaces.[5] The strong correlation between high concentrations of gammacerane and other indicators of anoxia suggests that the primary source in many sedimentary settings remains bacterivorous ciliates thriving at the chemocline of a stratified water column.[6]

The logical framework for the enrichment of tetrahymanol in sediments destined to become gammacerane-rich is as follows:

-

Water Column Stratification: A key prerequisite is the stratification of the water column, driven by salinity or temperature gradients, which prevents mixing between surface and bottom waters.[1][2]

-

Anoxia Development: This lack of mixing leads to the depletion of dissolved oxygen in the bottom waters, creating an anoxic environment.[1]

-

Ciliate Proliferation: The interface between the oxygenated surface waters and the anoxic bottom waters, known as the chemocline, becomes an ideal habitat for bacterivorous ciliates.[1][6]

-

Tetrahymanol Synthesis: In this oxygen-limited environment, these ciliates synthesize tetrahymanol to substitute for dietary sterols which are scarce.[1]

-

Deposition and Preservation: Upon the death of these organisms, tetrahymanol is deposited in the underlying anoxic sediments, where it is well-preserved due to the lack of oxygen-dependent degradation processes.[1]

From Tetrahymanol to Gammacerane: Diagenetic Transformation

Following deposition, tetrahymanol undergoes a series of diagenetic transformations to become the stable hydrocarbon gammacerane. The primary pathway involves the dehydration of the alcohol to form gammacerene, which is subsequently hydrogenated to gammacerane.[7] However, in marine environments, a more complex pathway involving sulfurization can occur.[6] In this process, tetrahymanol (or its corresponding ketone) reacts with reduced sulfur species in the anoxic sediment to form sulfur-bound gammacerane skeletons within macromolecular aggregates.[6] During later diagenesis and catagenesis, cleavage of these carbon-sulfur bonds releases gammacerane.[6]

Quantitative Analysis: The Gammacerane Index

To quantify the relative abundance of gammacerane and assess the degree of water column stratification and anoxia, the gammacerane index (GI) is commonly employed. This index typically compares the abundance of gammacerane to that of a ubiquitous and more generally sourced biomarker, the C30 hopane. The most common calculation for the gammacerane index is:

Gammacerane Index (GI) = [Gammacerane] / ([Gammacerane] + [C30 Hopane])

Alternatively, a simpler ratio is also used:

Gammacerane Index = Gammacerane / C30 Hopane

Elevated gammacerane index values are indicative of stratified depositional environments with anoxic bottom waters. While the absolute values can vary depending on the specific geological setting, a general interpretation is provided in the table below.

| Gammacerane Index (Gammacerane/C30 Hopane) | Depositional Environment Interpretation | Associated Redox Conditions |

| < 0.1 | Non-stratified, open water | Oxic to Dysoxic |

| 0.1 - 0.3 | Weakly stratified | Dysoxic to Suboxic |

| > 0.3 | Strongly stratified, often hypersaline | Suboxic to Anoxic |

| > 1.0 | Very strongly stratified, highly reducing | Anoxic to Euxinic |

Note: These are generalized ranges and should be interpreted in conjunction with other geochemical and sedimentological data. The specific values can be influenced by factors such as the type of organic matter input and thermal maturity.

Experimental Protocol for Gammacerane Analysis

The identification and quantification of gammacerane in sediment or rock samples require a systematic analytical approach. The following protocol outlines the key steps from sample preparation to analysis by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Lipid Extraction

-

Crushing and Grinding: Rock or sediment samples are first cleaned of any surface contaminants and then crushed and ground into a fine powder (typically < 100 mesh) to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The total lipid extract (TLE) is obtained by extracting the powdered sample with an organic solvent mixture, commonly dichloromethane:methanol (9:1 v/v). This can be performed using methods such as Soxhlet extraction, Accelerated Solvent Extraction (ASE), or sonication.

-

Sulfur Removal: If the sample is from a sulfur-rich environment, elemental sulfur is removed from the TLE, often by passing the extract through activated copper filings.

Fractionation of the Total Lipid Extract

The TLE is a complex mixture and must be separated into different compound classes to isolate the saturated hydrocarbons, which contain gammacerane.

-

Column Chromatography: The TLE is fractionated using column chromatography. A glass column is packed with activated silica gel.

-

Elution: The extract is loaded onto the column and eluted with solvents of increasing polarity.

-

Saturated Hydrocarbons: A non-polar solvent such as hexane or heptane is used to elute the saturated hydrocarbon fraction, which includes n-alkanes, isoprenoids, steranes, hopanes, and gammacerane.

-

Aromatic Hydrocarbons: A solvent of intermediate polarity, such as a mixture of hexane and dichloromethane, is used to elute the aromatic hydrocarbons.

-

Polar Compounds: A highly polar solvent, such as dichloromethane:methanol, is used to elute the polar fraction containing alcohols (including any unreacted tetrahymanol), fatty acids, and other functionalized compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturated hydrocarbon fraction is analyzed by GC-MS to identify and quantify gammacerane.

-

Injection: A small volume (typically 1 µL) of the saturated hydrocarbon fraction, dissolved in a suitable solvent, is injected into the gas chromatograph.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase that separates the compounds based on their boiling points and interaction with the phase. Gammacerane will elute at a specific retention time under defined temperature programming conditions.

-

Mass Spectrometry: As the separated compounds exit the GC column, they enter the mass spectrometer.

-

Ionization: The molecules are bombarded with electrons, causing them to ionize and fragment in a characteristic pattern.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z.

-

-

Identification and Quantification: Gammacerane is identified by its characteristic retention time and its mass spectrum, which is dominated by a fragment ion at m/z 191, a common fragment for hopanes and related pentacyclic triterpenoids. Quantification is achieved by integrating the peak area of the m/z 191 ion corresponding to gammacerane and comparing it to the peak area of the C30 hopane.

Conclusion and Future Directions